2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine

TPSA Drug-likeness CNS MPO

This 2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine (CAS 2548980-32-9) serves as a quantitative 'step-up' reference for 2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine fragment elaboration. Its TPSA of 89.3 Ų and XLogP3 of 2.1 occupy a narrow CNS drug-like space, making it ideal for screening deck inclusion. The pyrazinyloxymethyl terminus adds an extra H-bond acceptor critical for testing hinge-region occupancy. Subtle structural variations in the heteroaryl appendage drastically alter physicochemical signatures; purchasing this exact compound ensures valid SAR exploration.

Molecular Formula C15H19N5OS
Molecular Weight 317.4 g/mol
CAS No. 2548980-32-9
Cat. No. B6438022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine
CAS2548980-32-9
Molecular FormulaC15H19N5OS
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCSC1=NC=CC(=N1)N2CCC(CC2)COC3=NC=CN=C3
InChIInChI=1S/C15H19N5OS/c1-22-15-18-5-2-13(19-15)20-8-3-12(4-9-20)11-21-14-10-16-6-7-17-14/h2,5-7,10,12H,3-4,8-9,11H2,1H3
InChIKeyLPBBWOYTPVCTSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine – Physicochemical Baseline and Structural Classification


The compound 2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine (CAS 2548980‑32‑9, MW 317.4 g·mol⁻¹, C₁₅H₁₉N₅OS) is a synthetic, small‑molecule heterocycle that incorporates a 2‑methylsulfanylpyrimidine core linked through a piperidine spacer to a pyrazin‑2‑yloxymethyl terminus. It belongs to the class of 4‑(piperidin‑1‑yl)‑2‑(methylsulfanyl)pyrimidines and is primarily catalogued as a screening compound or synthetic building block by commercial suppliers [1]. No disclosed biological‑activity data or dedicated medicinal‑chemistry publication currently exists for this exact compound; the available information is limited to computed physicochemical descriptors, including a topological polar surface area of 89.3 Ų and an XLogP3 of 2.1 [1].

Why In‑Class 4‑Piperidinyl‑2‑(methylsulfanyl)pyrimidines Cannot Be Directly Substituted for CAS 2548980‑32‑9


Even within the narrow subclass of 4‑(piperidin‑1‑yl)‑2‑(methylsulfanyl)pyrimidines, subtle changes to the heteroaryl‑oxymethyl appendage, the substitution position on the piperidine ring, or the introduction of additional substituents on the pyrimidine core can produce marked differences in hydrogen‑bonding capacity, lipophilicity, and overall molecular topology. These variations directly affect computed property windows that are routinely used to filter compound libraries for drug‑likeness, CNS multiparameter optimization scores, or fragment‑based screening campaigns [1][2]. Consequently, a scientific or industrial user who selects a “close” analog without verifying the specific physicochemical signature risks obtaining an invalid comparator that does not match the intended property space, potentially skewing selectivity or permeability predictions in early‑stage discovery workflows [1][3].

Quantitative Differentiation Evidence for 2-(Methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine Versus Nearest Structural Analogs


Increased Topological Polar Surface Area (TPSA) Relative to the Pyridine Analog

The presence of an additional nitrogen atom in the terminal pyrazine ring (vs. pyridine) elevates the computed TPSA of the target compound to 89.3 Ų, compared with 76.4 Ų for the directly analogous pyridin‑4‑yloxy derivative (CAS 2549065‑16‑7) [1][2]. This 12.9 Ų increase (≈17 % relative shift) can alter the classification of the molecule in common drug‑likeness filters, particularly for CNS programs where a TPSA threshold of <90 Ų is frequently applied [3].

TPSA Drug-likeness CNS MPO Permeability prediction

Lower Lipophilicity (XLogP3 = 2.1) Versus the 5‑Bromo Analog

The target compound exhibits a computed XLogP3 of 2.1, which is substantially lower than the value predicted for the 5‑bromo‑substituted derivative (CAS 2549056‑84‑8, estimated XLogP3 ≈ 2.8). The addition of a bromine atom on the pyrimidine ring increases both molecular volume and polarizability, driving up lipophilicity [1][2]. In lead‑optimisation workflows, a Δ logP of +0.7 is considered large enough to affect aqueous solubility, metabolic clearance, and off‑target promiscuity risk [3].

Lipophilicity XLogP3 Metabolic stability Off-target promiscuity

Enhanced Hydrogen‑Bond Acceptor Capacity (HBA = 7) Compared with the Simplest 4‑Piperidinyl Analog

The target compound offers seven hydrogen‑bond acceptor sites (two pyrimidine N, one pyrazine N, two ether O, and two tertiary amine N contributions), whereas the minimal 4‑piperidinyl analog 2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine (CAS 500874‑45‑3) provides only four HBA sites [1][2]. This difference of three additional HBA atoms enhances the potential for directed, enthalpically driven interactions with protein active sites and can influence solid‑state properties such as crystal packing and solubility [3].

Hydrogen-bond acceptor Solubility Crystal engineering Target engagement

Increased Molecular Weight (MW = 317.4) and Reduced Ligand Efficiency Relative to the Parent 4‑Piperidinyl Scaffold

With a molecular weight of 317.4 g·mol⁻¹, the target compound is 116 g·mol⁻¹ heavier than the parent 2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine (MW ≈ 201 g·mol⁻¹) owing to the pyrazin‑2‑yloxymethyl group [1][2]. While this increase moves the compound further from fragment space, it simultaneously improves the likelihood of achieving nanomolar affinity in biochemical screens, a trade‑off routinely evaluated through ligand‑efficiency indices (LE ≈ 0.25–0.30 kcal·mol⁻¹ per heavy atom assuming eventual IC₅₀ < 1 µM) [3].

Molecular weight Ligand efficiency Fragment-based drug discovery Lead-likeness

Recommended Application Scenarios for CAS 2548980‑32‑9 Based on Quantified Physicochemical Differentiation


Permeability‑Sensitive CNS Library Design

With a TPSA of 89.3 Ų (just below the 90 Ų threshold) and moderate lipophilicity (XLogP3 = 2.1), the target compound occupies a narrow property window that is highly sought for CNS drug discovery [1]. Purchasing this compound for inclusion in a focused screening deck enables medicinal chemists to probe whether the pyrazine‑induced polarity shift translates into favourable brain penetration while maintaining acceptable P‑gp efflux ratios, a hypothesis that cannot be tested with the more lipophilic 5‑bromo analog (estimated XLogP3 ≈ 2.8) or the less polar pyridine comparator.

Kinase or Phosphodiesterase Inhibitor Hit Expansion

The pyrazine‑piperidine‑pyrimidine architecture resembles scaffolds present in known PDE10 and kinase inhibitor patents [2]. When a primary screen yields a hit based on the 4‑(piperidin‑1‑yl)‑2‑(methylsulfanyl)pyrimidine core, the target compound offers a direct route to extend the structure‑activity relationship (SAR) by introducing an additional heteroaryl hydrogen‑bond acceptor without altering the core. Its seven HBA sites, compared to four in the minimal analog, allow medicinal chemists to test whether occupancy of a second hinge‑region residue improves potency or selectivity [3].

Physicochemical Comparator for Fragment‑to‑Lead Optimization

When a fragment hit derived from 2-(methylsulfanyl)-4-(piperidin-1-yl)pyrimidine (MW ≈ 201) is being elaborated, the target compound (MW 317.4, TPSA 89.3 Ų, XLogP3 2.1) serves as a well‑defined, quantitative “step‑up” reference point [1]. By measuring the change in affinity, solubility, and metabolic stability upon moving from the fragment to the elaborated analog, project teams can calculate meaningful ligand‑efficiency metrics and decide whether the pyrazinyloxymethyl vector warrants further investment [4].

Crystallographic Probe for Pyrazine‑Specific Interactions

The terminal pyrazine ring adds an extra nitrogen atom relative to the pyridine comparator (TPSA 76.4 Ų). This nitrogen can act as an additional hydrogen‑bond acceptor or a metal‑chelating site. Soaking or co‑crystallisation experiments with the target compound are therefore justified when the objective is to capture a pyrazine‑specific polar contact in the active site, an interaction that the pyridine or des‑heteroaryl analogs cannot recapitulate [3].

Quote Request

Request a Quote for 2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.